molecular formula C19H18ClN3O6S B2779688 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 952863-44-4

3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2779688
CAS No.: 952863-44-4
M. Wt: 451.88
InChI Key: IXGHQSIOPLCVEL-UHFFFAOYSA-N
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Description

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic hybrid molecule featuring a 1,3,4-oxadiazole core linked to a propanamide chain, a 4-chlorophenyl sulfonyl group, and a 2,5-dimethoxyphenyl substituent.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c1-27-13-5-8-16(28-2)15(11-13)18-22-23-19(29-18)21-17(24)9-10-30(25,26)14-6-3-12(20)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGHQSIOPLCVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a compound that belongs to the class of oxadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound under discussion has a unique structure that may contribute to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H18ClN3O6SC_{19}H_{18}ClN_{3}O_{6}S with a molecular weight of 451.9 g/mol. The presence of both sulfonyl and oxadiazole moieties is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₆S
Molecular Weight451.9 g/mol
CAS Number952863-44-4

Anticancer Activity

Compounds containing the oxadiazole ring have been reported to exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • MCF-7 (Breast Cancer) : Studies indicate that certain oxadiazole derivatives induce apoptosis in MCF-7 cells through mechanisms involving p53 activation and caspase cleavage .
    • CEM-13 (Leukemia) : Some compounds have demonstrated IC50 values in the sub-micromolar range against leukemia cell lines, highlighting their potential as effective anticancer agents .

Antibacterial Activity

In addition to anticancer properties, oxadiazole derivatives have been evaluated for their antibacterial effects. Research has shown that these compounds can exhibit moderate to strong activity against various bacterial strains.

  • Inhibition Studies :
    • Compounds similar to the target molecule have been tested against Salmonella typhi and Bacillus subtilis, showing promising inhibitory effects with varying IC50 values .
    • The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Other Biological Activities

Research has also explored the anti-inflammatory and neuroprotective properties of oxadiazole derivatives. These activities are attributed to their ability to modulate inflammatory pathways and inhibit enzymes such as acetylcholinesterase.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells has been observed, suggesting a role in promoting programmed cell death.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Characterization : A study synthesized various oxadiazole-based compounds and characterized them using NMR and mass spectrometry techniques .
  • Biological Evaluation : These compounds were evaluated for their anticancer and antibacterial activities, revealing that modifications in the chemical structure significantly impacted their potency .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have demonstrated that compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

For instance:

  • Mechanism of Action : The compound may interfere with specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway or the MAPK pathway. This disruption can lead to increased apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Research has shown that derivatives of this compound can inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis.

Anti-inflammatory Effects

Recent studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokine production. This effect is beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated potent anticancer activity against breast cancer cells with IC50 values indicating significant cytotoxicity.
Study 2Reported antimicrobial efficacy against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study 3Investigated anti-inflammatory effects in a murine model of arthritis, showing reduced swelling and cytokine levels compared to control groups.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs (e.g., 7a–q ) exhibit variations in N-substituted aryl groups, influencing their physicochemical and biological profiles. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents on Aromatic Rings Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 2,5-Dimethoxyphenyl, 4-chlorophenyl Not reported Not reported Oxadiazole, sulfonyl, propanamide
7e 2,5-Dimethylphenyl 535 89–91 Oxadiazole, sulfonyl, propanamide
7q 4-Ethoxyphenyl 551 70–72 Oxadiazole, sulfonyl, propanamide
OZE-III 4-Chlorophenyl 279.72 Not reported Oxadiazole, pentanamide
Thiadiazole Analog 5-Methyl-1,3,4-thiadiazole Not reported Not reported Thiadiazole, sulfonyl, propanamide

Key Observations :

  • Molecular Weight : Derivatives like 7q (551 g/mol) and 7e (535 g/mol) have higher molecular weights than OZE-III (279.72 g/mol), suggesting differences in pharmacokinetic properties .
Neuroprotective Potential

The 7a–q series was designed for Alzheimer’s disease, with structural modifications (e.g., 7e , 7q ) showing varying hemolytic toxicity levels, a critical factor in drug safety . The target compound’s dimethoxyphenyl group may reduce hemolytic risk compared to ethyl or ethoxy substituents due to improved polarity .

Antimicrobial Activity

OZE-III (a simpler oxadiazole-pentanamide derivative) exhibits antimicrobial activity against Staphylococcus aureus . The target compound’s sulfonyl group and dimethoxyphenyl moiety could enhance biofilm penetration or enzyme inhibition compared to OZE-III’s aliphatic chain.

Enzymatic Interactions

The sulfonyl group in the target compound and 7a–q derivatives may facilitate interactions with cholinesterases (relevant in Alzheimer’s therapy) or microbial enzymes, as seen in related hybrids .

Q & A

Q. Methodology :

  • Substituent variation : Replace oxadiazole with thiadiazole or triazole to assess antimicrobial vs. anticancer activity shifts .
  • Functional group addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance target binding .
  • Bioisosteric replacement : Swap sulfonamide with carbamate to study pharmacokinetic effects .

Q. Example SAR Table :

ModificationObserved Activity ChangeReference
Oxadiazole → ThiadiazoleAntimicrobial ↑, Anticancer ↓
4-Cl → 4-CF₃ on phenyl ringEnzyme inhibition potency ↑
Sulfonamide → CarbamateSolubility ↑, Bioavailability ↑

Advanced: How to resolve contradictions in reported biological activity data across studies?

  • Assay validation : Ensure consistency in buffer pH, temperature, and co-factor concentrations. Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
  • Structural benchmarking : Compare with analogs (e.g., trifluoromethyl-substituted oxadiazoles) to identify substituent-driven activity differences .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., logP, steric effects) influencing activity discrepancies .

Advanced: What computational strategies are effective for predicting binding modes and off-target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., proteases, kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonyl oxygen) using MOE .

Advanced: How to elucidate reaction mechanisms for key synthetic steps (e.g., oxadiazole cyclization)?

  • Kinetic studies : Monitor intermediates via LC-MS at timed intervals to deduce rate-determining steps .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the oxadiazole ring .
  • DFT calculations : Gaussian 16 simulations map energy barriers and transition states for cyclization pathways .

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